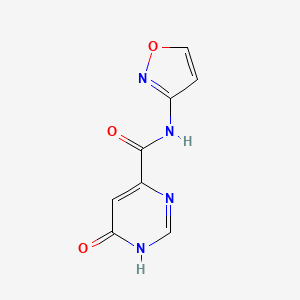

6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyrimidine and isoxazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide typically involves the formation of the isoxazole ring followed by the construction of the pyrimidine ring. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the compound.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide

The synthesis of this compound typically involves multi-step organic reactions, including the formation of isoxazole and pyrimidine rings. The process often utilizes various reagents such as ethylacetoacetate and anhydrous zinc chloride, followed by hydrolysis to yield the desired carboxamide derivative. Characterization techniques like FTIR, NMR, and elemental analysis are employed to confirm the structure of the synthesized compound .

Analgesic and Anti-inflammatory Properties

Research has indicated that isoxazole derivatives exhibit notable analgesic and anti-inflammatory effects. For instance, studies have shown that compounds with similar structures to this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. These compounds have been evaluated using various models, including acetic acid-induced writhing assays and hot plate tests in mice .

Table 1: Analgesic and Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | COX-2 Inhibition | TBD | |

| 4,5-diphenyl isoxazoline | Analgesic | TBD | |

| 3,4-diaryl isoxazoles | Dual Inhibitor (p38α MAPK) | TBD |

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Isoxazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, specific modifications to the isoxazole structure have resulted in increased cytotoxicity against colon cancer cell lines .

Table 2: Antitumor Activity of Isoxazole Derivatives

| Compound | Cancer Type | Activity | Reference |

|---|---|---|---|

| This compound | Ovarian Cancer | Potent Inhibitor | |

| N-phenyl isoxazoles | Colon Cancer | Cytotoxic |

Neurological Disorders

The analgesic properties of isoxazole derivatives suggest their potential use in treating neurological disorders characterized by pain, such as neuropathic pain conditions. Compounds like this compound may interact with nicotinic acetylcholine receptors, providing a pathway for developing new analgesics aimed at central nervous system disorders .

Anti-inflammatory Applications

Given its anti-inflammatory activity, this compound could be further explored for therapeutic applications in diseases such as rheumatoid arthritis and other inflammatory conditions where COX inhibition plays a critical role .

Mecanismo De Acción

The mechanism of action of 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 5-amino-3-substituted-1,2,4-triazin-6-yl derivatives.

Pyrimidine Derivatives: Compounds with pyrimidine rings, such as 4-aminopyrimidine derivatives.

Uniqueness

6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide is unique due to its combined isoxazole and pyrimidine rings, which confer distinct biological activities and chemical properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.

Actividad Biológica

6-Hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in immunoregulation and anticancer properties. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an isoxazole moiety, which is known to influence its biological activity. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity, making it a suitable candidate for further pharmacological studies.

Immunomodulatory Effects

Research indicates that derivatives of isoxazole, including this compound, exhibit significant immunomodulatory effects. In vitro studies have demonstrated that this compound can regulate the expression of various cytokines and chemokines. For instance, it has been shown to upregulate fractalkine (CX3CL1) and IL-17F while downregulating IL-10 and TLR4, suggesting its role as an immunosuppressive agent .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Isoxazole derivatives are known to possess histone deacetylase (HDAC) inhibitory activity, which is crucial for cancer therapy. Specifically, compounds with similar structures have demonstrated selective inhibition against various HDAC isoforms, indicating their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound include:

- Cytokine Modulation : The compound alters the expression levels of key cytokines involved in immune responses.

- HDAC Inhibition : By inhibiting HDACs, it may induce apoptosis in cancer cells and promote cell cycle arrest .

- Regulation of T Cell Activation : It enhances the proliferation of CD4+ T cells while modulating other immune cell populations .

Study on Immunosuppressive Effects

In a study examining the immunosuppressive effects of isoxazole derivatives, this compound was shown to significantly reduce PHA-induced proliferation of PBMCs and LPS-induced TNFα production in human blood cultures. This indicates its potential utility in treating autoimmune conditions .

Anticancer Activity Assessment

A recent investigation into the anticancer properties of similar compounds revealed that they exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549. The IC50 values ranged from 0.01 µM to 0.46 µM, showcasing their potency as potential therapeutic agents against tumors .

Data Tables

| Activity | IC50 Value (µM) | Cell Line |

|---|---|---|

| Cytotoxicity | 0.01 | MCF7 |

| Cytotoxicity | 0.46 | A549 |

| HDAC Inhibition (HDAC6) | Lower than 0.1 | Various |

Propiedades

IUPAC Name |

N-(1,2-oxazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-3-5(9-4-10-7)8(14)11-6-1-2-15-12-6/h1-4H,(H,9,10,13)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJBXAXPSRMGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.